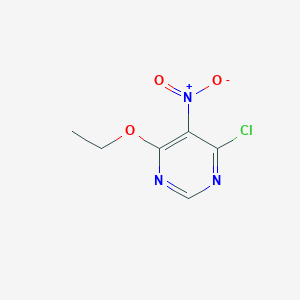

4-Chloro-6-ethoxy-5-nitropyrimidine

説明

4-Chloro-6-ethoxy-5-nitropyrimidine (CAS: Not explicitly provided; molecular formula: C₆H₇ClN₃O₃) is a nitro-activated pyrimidine derivative with a chlorine atom at position 4, an ethoxy group at position 6, and a nitro group at position 3. Its synthesis involves nucleophilic substitution reactions, as demonstrated in studies where 4,6-dichloro-5-nitropyrimidine undergoes ethoxy substitution. Reported yields vary between 16% (optimized conditions) and 47% (preliminary trials), depending on reaction parameters like solvent, temperature, and catalyst .

特性

CAS番号 |

54851-36-4 |

|---|---|

分子式 |

C6H6ClN3O3 |

分子量 |

203.58g/mol |

IUPAC名 |

4-chloro-6-ethoxy-5-nitropyrimidine |

InChI |

InChI=1S/C6H6ClN3O3/c1-2-13-6-4(10(11)12)5(7)8-3-9-6/h3H,2H2,1H3 |

InChIキー |

LVZXUUQVHLFRNL-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C(=NC=N1)Cl)[N+](=O)[O-] |

正規SMILES |

CCOC1=C(C(=NC=N1)Cl)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Substituent Variation at Position 6

The reactivity and properties of 4-chloro-5-nitropyrimidine derivatives are highly sensitive to substituents at position 4.

Key Observations :

- Ethoxy vs. Methoxy : The ethoxy group in 4-chloro-6-ethoxy-5-nitropyrimidine provides better lipophilicity (higher LogP) compared to methoxy derivatives, influencing bioavailability .

- Amino vs. Alkoxy: Aminolysis reactions favor substitution at the ethoxy group over the chloro group in nitro-activated pyrimidines due to steric and electronic effects .

Critical Research Findings

Aminolysis Preference: Computational studies confirm that alkoxy groups (e.g., ethoxy) in nitro-activated pyrimidines are more susceptible to aminolysis than chloro groups due to lower activation energy barriers .

Solubility Trends : Methoxy derivatives (e.g., 4-chloro-6-methoxy-5-nitropyrimidine) show higher aqueous solubility compared to ethoxy analogs, critical for formulation in drug development .

Synthetic Challenges : Low yields in 4-chloro-6-ethoxy-5-nitropyrimidine synthesis (16% in optimized conditions ) highlight the need for improved catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。